

# 6-Chloro-2-nitropyridin-3-ol molecular structure and formula

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## Compound of Interest

Compound Name: 6-Chloro-2-nitropyridin-3-ol

Cat. No.: B1465010

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An In-Depth Technical Guide to **6-Chloro-2-nitropyridin-3-ol**: Structure, Properties, Synthesis, and Applications

## Abstract

This technical guide provides a comprehensive overview of **6-Chloro-2-nitropyridin-3-ol**, a substituted pyridine derivative of significant interest to researchers in organic synthesis and medicinal chemistry. The document details the compound's molecular structure, formula, and physicochemical properties. It presents a validated synthesis protocol, discusses the molecule's inherent reactivity based on its functional groups, and explores its applications as a versatile building block in the development of complex chemical entities. Safety and handling protocols, derived from data on closely related compounds, are also provided to ensure safe laboratory practice. This guide is intended to serve as a critical resource for scientists and professionals engaged in drug discovery and development.

## Molecular Identity and Physicochemical Properties

**6-Chloro-2-nitropyridin-3-ol** is a heterocyclic aromatic compound belonging to the nitropyridine class. These compounds are highly valued in synthetic chemistry for their dual functionality: the pyridine scaffold is a common motif in bioactive molecules, while the electron-withdrawing nitro group and the reactive chloro substituent provide versatile handles for further chemical modification.<sup>[1][2]</sup>

## Key Identifiers

The fundamental identifiers for this compound are crucial for accurate sourcing and regulatory compliance.

Identifier	Value	Source(s)
IUPAC Name	6-chloro-2-nitropyridin-3-ol	[3]
Molecular Formula	C <sub>5</sub> H <sub>3</sub> ClN <sub>2</sub> O <sub>3</sub>	[4]
Molecular Weight	174.54 g/mol	[4]
CAS Number	887471-39-8	[3][4]
Synonyms	6-Chloro-3-hydroxy-2-nitropyridine	[3]

## Molecular Structure

The structure consists of a pyridine ring substituted at position 6 with a chlorine atom, at position 2 with a nitro group, and at position 3 with a hydroxyl group. The relative positioning of these functional groups dictates the molecule's electronic properties and reactivity.

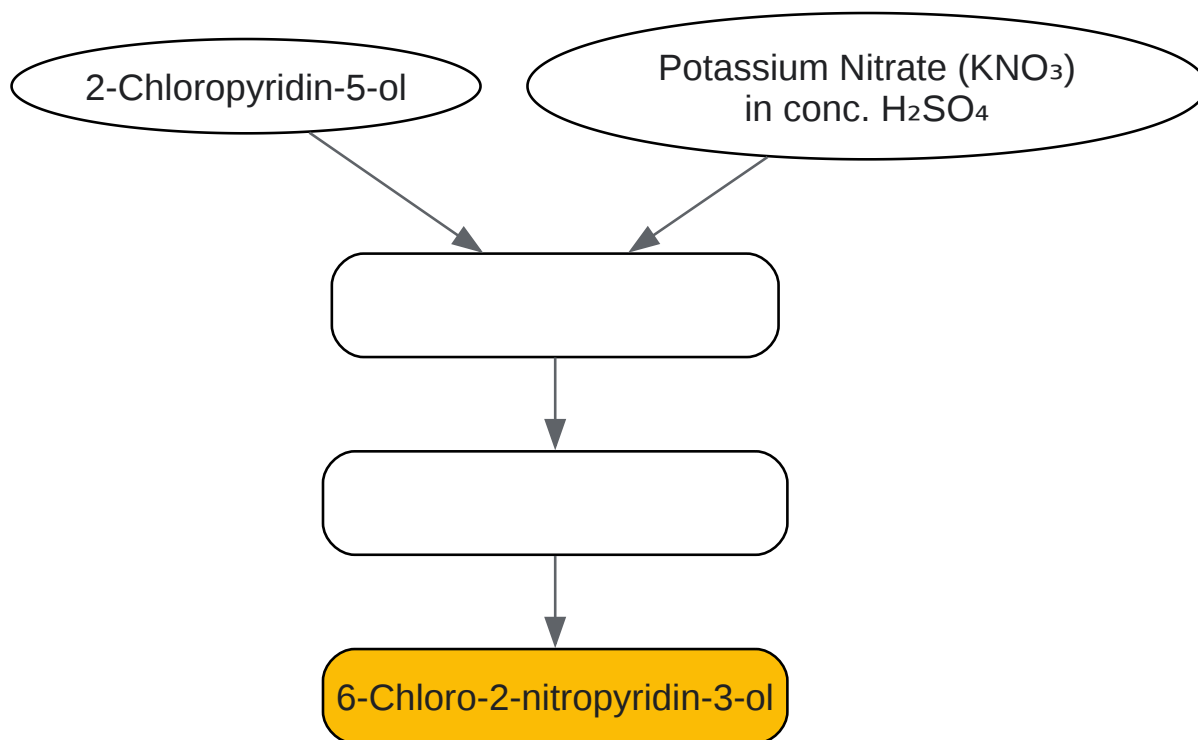


Fig. 2: Synthesis Workflow for 6-Chloro-2-nitropyridin-3-ol

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## References

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